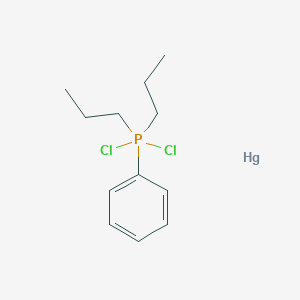
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is a complex organophosphorus compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of both phosphorus and mercury atoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury typically involves the reaction of phosphorus trichloride with benzene in the presence of anhydrous aluminum chloride as a catalyst. This Friedel-Craft reaction results in the formation of dichlorophenylphosphine, which can then be further reacted with dipropylphosphine and mercury compounds to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies involving phosphorus and mercury interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury involves its interaction with molecular targets through its phosphorus and mercury atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Phenyldichlorophosphine: Similar in structure but lacks the dipropyl and mercury components.
Phenylphosphine dichloride: Another related compound with similar reactivity but different applications.
Phenylphosphonous dichloride: Shares the phenyl and dichlorophosphine moieties but differs in its overall structure and properties.
Uniqueness
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is unique due to the presence of both dipropyl and mercury components, which enhance its reactivity and broaden its range of applications compared to similar compounds .
Properties
CAS No. |
61156-55-6 |
|---|---|
Molecular Formula |
C12H19Cl2HgP |
Molecular Weight |
465.75 g/mol |
IUPAC Name |
dichloro-phenyl-dipropyl-λ5-phosphane;mercury |
InChI |
InChI=1S/C12H19Cl2P.Hg/c1-3-10-15(13,14,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3; |
InChI Key |
XQJXNIBVVLWPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)(C1=CC=CC=C1)(Cl)Cl.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















